molecular formula C10H18ClNO2 B2921404 4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2241139-07-9

4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride

Cat. No. B2921404
CAS RN: 2241139-07-9
M. Wt: 219.71
InChI Key: ZJJNVZMLTCNTSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-But-3-enylpiperidine-4-carboxylic acid hydrochloride involves several steps. One convenient route includes the reductive hydroamination/cyclization cascade of alkynes using thionyl chloride (SOCl2) as a reagent. This reaction proceeds via acid-mediated alkyne functionalization with enamine formation, leading to the generation of an iminium ion. Subsequent reduction results in the formation of the piperidine ring .

Scientific Research Applications

Drug Synthesis and Design

4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs . This compound can be utilized to create derivatives with potential activity against a range of diseases.

Neurotransmitter Modulation

Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, which is crucial in treating neurological disordersEN300-6480764 could serve as a precursor for compounds targeting neurotransmitter receptors or transporters, contributing to research in neuropharmacology .

Antimicrobial Agents

The structural flexibility of piperidine allows for the development of antimicrobial agents. By functionalizing the 4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride molecule, researchers can synthesize compounds with potential antibacterial or antifungal activities .

Cancer Therapeutics

Piperidine derivatives are explored for their anticancer properties. The EN300-6480764 compound could be modified to interact with specific proteins or pathways involved in cancer cell proliferation and survival, aiding in the discovery of new oncology treatments .

Agricultural Chemicals

In agriculture, piperidine derivatives can be used to create pesticides or herbicides. The 4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride may lead to the development of compounds that are effective against pests or weeds, while being safe for crops and the environment .

Material Science

The piperidine ring of EN300-6480764 can be incorporated into polymers or other materials to impart specific chemical properties, such as increased durability or chemical resistance. This application is particularly relevant in the field of advanced material design .

properties

IUPAC Name

4-but-3-enylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-3-4-10(9(12)13)5-7-11-8-6-10;/h2,11H,1,3-8H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNVZMLTCNTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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